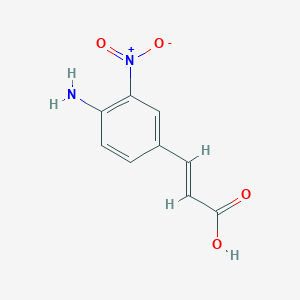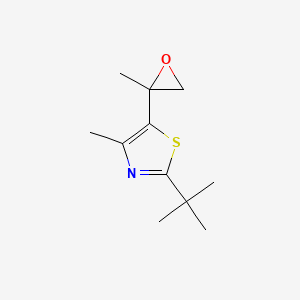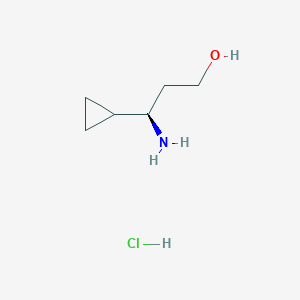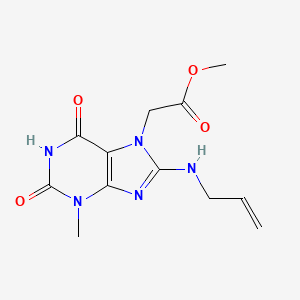![molecular formula C18H15ClN2O4 B2716712 1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione CAS No. 303986-25-6](/img/structure/B2716712.png)
1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione” has a CAS Number of 303986-25-6 and a molecular weight of 358.78 . The IUPAC name for this compound is 1-(3-chlorobenzyl)-3-(2-phenoxyethyl)-2,4,5-imidazolidinetrione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H15ClN2O4/c19-14-6-4-5-13 (11-14)12-21-17 (23)16 (22)20 (18 (21)24)9-10-25-15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 . This code provides a textual representation of the molecular structure, which includes information about the number and type of atoms, their connectivity, and any charge or stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 358.78 .科学的研究の応用
Environmental Impact and Fate
- Occurrence and Behavior in Aquatic Environments: Chlorophenols, structurally related to the query compound, are widely used in various applications, leading to their presence in aquatic environments. They are known for their biodegradability but persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. Their presence is attributed to the consumption of products containing these compounds and their continuous introduction into the environment. Chlorophenols can form chlorinated by-products, which are more stable and persistent, necessitating further studies on their toxicity (Haman et al., 2015).
Toxicity and Human Health
- Toxicity of Chlorinated Hydrocarbons: Various chlorinated compounds, including those structurally similar to the query compound, have been implicated in causing a range of health issues, such as chloracne, liver disease, and teratogenicity. The review of the toxicity of these compounds highlights the need for further evaluation of the diseases they cause, whether by the chemicals themselves or by contaminants (Kimbrough, 1972).
Mechanisms of Action and Biological Effects
- Phenolic Acids' Biological Activities: Chlorogenic Acid (CGA), while not the same, shares a phenolic structure with the query compound. CGA exhibits various therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. It modulates lipid metabolism and glucose, offering insights into the potential health benefits and mechanisms of action of phenolic compounds (Naveed et al., 2018).
Applications in Environmental Remediation
- Enzymatic Degradation of Organic Pollutants: The review on the use of redox mediators with oxidoreductive enzymes for the treatment of organic pollutants highlights a potential application area for compounds with similar functionalities. Such systems can enhance the degradation efficiency of recalcitrant compounds, suggesting a possible environmental application for the remediation of pollutants, including those related to the query compound (Husain & Husain, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of ingestion or skin contact .
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c19-14-6-4-5-13(11-14)12-21-17(23)16(22)20(18(21)24)9-10-25-15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRAOZOUPFTKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C(=O)C(=O)N(C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2716635.png)
![Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2716636.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2716640.png)


![diethyl 3-methyl-5-[[2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2716643.png)
![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]but-2-enamide](/img/structure/B2716644.png)
![{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine](/img/structure/B2716646.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2716651.png)
